4-溴-2-(4-甲氧基苯基)噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

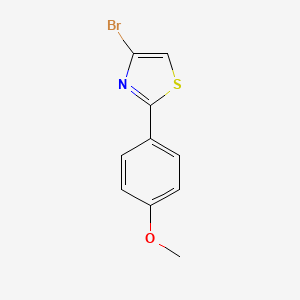

4-Bromo-2-(4-methoxyphenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 4-position and a methoxyphenyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

科学研究应用

4-Bromo-2-(4-methoxyphenyl)thiazole has several scientific research applications, including:

Medicinal Chemistry: Used as a scaffold for the development of new drugs with antimicrobial, antifungal, and anticancer properties.

Biological Studies: Employed in studies to understand the biological activity of thiazole derivatives and their interactions with biological targets.

Industrial Applications: Used in the synthesis of dyes, biocides, and other industrial chemicals.

作用机制

Target of Action

Thiazole derivatives, which include 4-bromo-2-(4-methoxyphenyl)thiazole, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities . Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Pharmacokinetics

The rule of five, which describes molecular properties important for a drug’s pharmacokinetics in the human body, including their absorption, distribution, metabolism, and excretion (adme), is generally applicable to most drugs .

Result of Action

Thiazole derivatives have been associated with various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities .

Action Environment

The stability and efficacy of most drugs can be influenced by factors such as temperature, ph, and the presence of other substances .

生化分析

Biochemical Properties

4-Bromo-2-(4-methoxyphenyl)thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound allows it to participate in donor-acceptor interactions, nucleophilic substitutions, and oxidation reactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways and cellular processes.

Cellular Effects

4-Bromo-2-(4-methoxyphenyl)thiazole has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, thiazole derivatives have been reported to exhibit cytotoxic activity against tumor cell lines, suggesting potential anticancer properties . The compound’s impact on cellular metabolism and gene expression further underscores its significance in biochemical research.

Molecular Mechanism

The molecular mechanism of 4-Bromo-2-(4-methoxyphenyl)thiazole involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity and reactive positions enable it to bind to enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions can result in changes in gene expression and modulation of biochemical pathways, contributing to the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-(4-methoxyphenyl)thiazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their stability may vary depending on storage conditions and experimental setups . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-(4-methoxyphenyl)thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

4-Bromo-2-(4-methoxyphenyl)thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. These interactions can affect metabolic flux and alter metabolite levels, influencing the compound’s overall biological activity .

Transport and Distribution

The transport and distribution of 4-Bromo-2-(4-methoxyphenyl)thiazole within cells and tissues are critical for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation in specific tissues can impact its therapeutic potential and toxicity.

Subcellular Localization

The subcellular localization of 4-Bromo-2-(4-methoxyphenyl)thiazole is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall biological effects.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-methoxyphenyl)thiazole typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a catalyst such as iodine. The reaction mixture is refluxed to yield the desired thiazole derivative .

Industrial Production Methods: Industrial production methods for thiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 4-Bromo-2-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: Electrophilic and nucleophilic substitution reactions at the bromine and methoxyphenyl positions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.

Cycloaddition Reactions: The thiazole ring can participate in cycloaddition reactions, forming complex heterocyclic structures

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents.

Cycloaddition Reactions: Reagents such as azides, alkynes, and other cycloaddition partners.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.

相似化合物的比较

- 4-Bromo-2-(4-methoxyphenoxy)thiazole

- 4-(4-Bromophenyl)-thiazol-2-amine

- 4,5-Bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole

Comparison: 4-Bromo-2-(4-methoxyphenyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

生物活性

4-Bromo-2-(4-methoxyphenyl)thiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 4-position and a methoxyphenyl group, which contribute to its pharmacological properties. Research has indicated that thiazole derivatives often exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

- Molecular Formula : C10H8BrN2S

- Molecular Weight : 272.15 g/mol

- CAS Number : 1078734-03-8

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole compounds, including 4-bromo-2-(4-methoxyphenyl)thiazole, found promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of bacterial lipid biosynthesis, leading to cell death .

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | 15 mm |

| Escherichia coli | 18 mm |

| Candida albicans | 20 mm |

Anticancer Activity

The anticancer potential of 4-bromo-2-(4-methoxyphenyl)thiazole has been investigated in various cancer cell lines. Notably, it showed significant cytotoxic effects against the MCF7 breast cancer cell line with an IC50 value of approximately 12 µM. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 12 |

| HeLa | 15 |

| A549 | 20 |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it demonstrated strong inhibition of α-amylase, which is crucial for carbohydrate metabolism. The IC50 for α-amylase inhibition was found to be 5.75 µM, indicating its potential as a therapeutic agent for managing diabetes .

The biological effects of 4-bromo-2-(4-methoxyphenyl)thiazole are attributed to its structural features. The bromine atom may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets. The methoxy group is thought to play a role in modulating the compound's reactivity and binding affinity to biological macromolecules .

Case Studies

- Antimicrobial Efficacy : A study conducted on synthesized thiazole derivatives revealed that those containing the methoxyphenyl group exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. This supports the hypothesis that specific substituents can significantly influence biological activity .

- Anticancer Screening : In vitro studies on various cancer cell lines indicated that compounds with similar thiazole structures showed varying degrees of cytotoxicity. For instance, derivatives with electron-donating groups like methoxy were found to be more potent against MCF7 cells than those lacking such substitutions .

属性

IUPAC Name |

4-bromo-2-(4-methoxyphenyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNOS/c1-13-8-4-2-7(3-5-8)10-12-9(11)6-14-10/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWKDJOWYMCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。